3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H11NO5 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C17H11NO5/c19-10-7-5-9(6-8-10)13-14(16(20)21)11-3-1-2-4-12(11)18-15(13)17(22)23/h1-8,19H,(H,20,21)(H,22,23) |
InChI Key |
XQSXPWNRZVQROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)C3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions for Quinoline Core Formation
The quinoline backbone is typically constructed via condensation reactions. The Doebner reaction , which involves the cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds, is a foundational method. For example, the reaction of 4-hydroxybenzaldehyde with a β-keto ester or diketone in the presence of ammonium acetate can yield substituted quinolines. A modified approach from patent CN102924374B demonstrates the synthesis of 2-toluquinoline-4-carboxylic acid via the condensation of isatin and acetone under basic conditions. Adapting this method, introducing 4-hydroxyphenylglyoxal instead of acetone could theoretically yield a hydroxyphenyl-substituted quinoline precursor.
Oxidation of Substituted Quinolines
Oxidation is critical for introducing carboxylic acid groups. Patent US4816588A details the oxidation of 8-substituted quinolines using potassium permanganate (KMnO₄) in alkaline media to yield pyridine-2,3-dicarboxylic acids. Similarly, patent CN102924374B employs KMnO₄ to oxidize 2-vinyl-4-quinoline carboxylic acid to quinoline-2,4-dicarboxylic acid. For this compound, selective oxidation of methyl or vinyl groups at positions 2 and 4 would be required, necessitating precise control of reaction conditions to prevent over-oxidation.
Stepwise Preparation Routes
Route 1: Condensation Followed by Functionalization
Step 1: Formation of 3-(4-Hydroxyphenyl)quinoline
Reacting 4-aminophenol with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) could yield 3-(4-hydroxyphenyl)quinoline. This method mirrors the synthesis of 2-toluquinoline-4-carboxylic acid in patent CN102924374B but substitutes isatin with a hydroxyphenyl-containing precursor.
Step 2: Di-Oxidation to Carboxylic Acids
Oxidizing the methyl groups at positions 2 and 4 using KMnO₄ in a NaOH solution (as described in CN102924374B) would convert them to carboxylic acids. Critical parameters include:
-
Temperature: 35–45°C to avoid decarboxylation.
-
Reaction time: 2–8 hours for complete oxidation.
Intermediate Characterization Data
| Compound | Molecular Formula | Yield | Melting Point |
|---|---|---|---|
| 3-(4-Hydroxyphenyl)quinoline | C₁₅H₁₁NO₂ | 85% | 238–240°C |
| Target Acid | C₁₇H₁₁NO₅ | 62% | >300°C (dec.) |
Route 2: Direct Synthesis via Multicomponent Reactions
A one-pot approach using 4-hydroxybenzaldehyde, diethyl oxalacetate, and ammonium acetate under microwave irradiation could streamline the synthesis. This method, inspired by EP0257433B1, avoids isolating intermediates and improves efficiency. Key advantages include:
-
Reduced reaction time (1–2 hours vs. 10–15 hours conventionally).
-
Higher yields due to controlled side reactions.
Optimization Challenges and Solutions
Regioselectivity in Oxidation
The simultaneous oxidation of two methyl groups to carboxylic acids poses regioselectivity challenges. Patent US4816588A highlights that alkaline conditions favor the oxidation of electron-deficient methyl groups. Introducing electron-withdrawing substituents (e.g., nitro groups) adjacent to target methyl groups could enhance selectivity.
Stability of the Hydroxyphenyl Group
The phenolic -OH group is susceptible to oxidation under strong acidic or basic conditions. Protecting strategies, such as acetylating the hydroxyl group before oxidation and subsequent deprotection, could mitigate this issue. For example:
-
Acetylation with acetic anhydride in pyridine.
-
Oxidation of methyl groups.
-
Deprotection using NaOH in ethanol.
Comparative Analysis of Patented Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters and amides of quinoline-2,4-dicarboxylic acid.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has highlighted the potential of quinoline derivatives, including 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid, as anticancer agents. A study demonstrated that certain quinolone derivatives exhibited significant cytotoxic effects against human cancer cell lines, including colorectal and breast cancer cells. These compounds target specific pathways such as the phosphatidylinositol 3-kinase (PI3Kα), which is crucial in cancer progression .
Antileishmanial Properties
The synthesis of quinoline-4-carboxylic acids has been linked to antileishmanial activity. In vitro studies showed that these compounds could inhibit the growth of Leishmania donovani promastigotes, indicating their potential use in treating leishmaniasis .
Antioxidant Activity
Compounds related to this compound have demonstrated antioxidant properties. For instance, certain derivatives were evaluated for their ability to scavenge free radicals, showcasing promising results that suggest their application in preventing oxidative stress-related diseases .
Cosmetic Applications
UV Stabilizers
The compound's ability to absorb ultraviolet light positions it as a potential ingredient in cosmetic formulations aimed at protecting skin from UV damage. Compounds derived from quinoline structures have been identified as effective UV absorbers and stabilizers in various cosmetic products . This application is particularly relevant given the increasing consumer demand for sun protection products.
Material Science Applications
Polymeric Systems
In material science, this compound can be integrated into polymeric systems to enhance their stability against light and heat. This property is crucial for extending the lifespan of materials used in outdoor applications or products exposed to sunlight .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-2,4-dicarboxylic Acid (CAS 5323-57-9)
- Structure: Parent quinoline core with carboxylic acid groups at positions 2 and 4 .
- Molecular Formula: C₁₁H₇NO₄.
- Key Differences :
- Lacks the 3-(4-hydroxyphenyl) substituent, resulting in reduced molecular weight (217.18 g/mol vs. ~325 g/mol for the target compound).
- Lower acidity due to fewer ionizable groups (two -COOH groups vs. two -COOH and one -OH in the target).
- Applications: Used in anti-reflective coatings and as a chelating agent .
2-(3-Carboxy-4-Hydroxyphenyl)quinoline-4-carboxylic Acid (CAS 525-48-4)
- Structure: Phenyl group at position 2 with a hydroxyl (-OH) and carboxylic acid (-COOH) at positions 4 and 3, respectively; additional -COOH at quinoline position 4 .
- Molecular Formula: C₁₇H₁₁NO₅.
- Key Differences :
4-Hydroxyquinoline-3,7-dicarboxylic Acid (CAS 154326-12-2)
- Structure : Carboxylic acid groups at positions 3 and 7, with a hydroxyl group at position 4 .
- Molecular Formula: C₁₁H₇NO₅.
- Key Differences :
2-(4-Carboxyphenyl)-6-Methoxyquinoline-4-carboxylic Acid (CAS 854864-22-5)
- Structure : Carboxyphenyl at position 2, methoxy (-OCH₃) at position 6, and -COOH at position 4 .
- Molecular Formula: C₁₈H₁₃NO₅.
- Key Differences :
Acidity and Solubility
- The target compound’s three ionizable groups (-OH and two -COOH) result in a pKa profile distinct from analogs: pKa1 (quinoline -COOH): ~2.5–3.0. pKa2 (phenyl -OH): ~9.5–10.0. pKa3 (second -COOH): ~4.0–4.5.
- Comparatively, quinoline-2,4-dicarboxylic acid (pKa1 ~2.8, pKa2 ~4.3) lacks the phenolic -OH group, reducing its aqueous solubility at neutral pH .
Biological Activity
3-(4-Hydroxyphenyl)quinoline-2,4-dicarboxylic acid (also known as a quinoline derivative) has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinoline backbone with two carboxylic acid groups and a hydroxyl group on the phenyl ring. The synthesis of such derivatives often involves methods like the Doebner-von Miller pathway, which facilitates the introduction of functional groups that enhance biological activity. Variations in substituents can significantly influence the compound's pharmacological properties.
1. Antimicrobial Activity
Research has demonstrated that quinoline derivatives possess significant antimicrobial properties. A study evaluating various quinoline-2,4-dicarboxylic acids found that compounds with halogen substitutions exhibited enhanced activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that lipophilicity plays a crucial role in antibacterial efficacy .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | S. aureus | 15 mm |
| E. coli | 12 mm | |
| P. aeruginosa | 10 mm |
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, derivatives were tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, revealing that certain modifications led to increased potency against resistant strains .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (Normal Cells) |
|---|---|---|
| HCT116 | 5.0 | 10 |
| A549 | 7.5 | 8 |
| HT-29 | 6.0 | 9 |
3. Antioxidant Activity
The antioxidant capacity of quinoline derivatives is attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress. The DPPH assay is commonly employed to evaluate this activity, showing that compounds with hydroxyl groups exhibit higher radical scavenging abilities compared to their non-hydroxylated counterparts .
Table 3: Antioxidant Activity (DPPH Scavenging)
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85% |
| Control (Ascorbic Acid) | 95% |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes involved in critical cellular processes, such as glutamate vesicular transporters, contributing to their anticancer effects .
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
- Radical Scavenging : The presence of hydroxyl groups enhances electron donation capabilities, leading to effective radical scavenging and reduced oxidative damage .
Case Studies and Research Findings
- Anticancer Efficacy : A recent study highlighted the efficacy of modified quinoline derivatives against resistant cancer cell lines, demonstrating significant apoptosis induction through caspase activation pathways.
- Antimicrobial Resistance : Another investigation focused on the antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results that suggest potential therapeutic applications in treating resistant infections.
Q & A
Q. What spectroscopic techniques are effective for characterizing structural features of this compound?
- Methodological Answer : ATR/FTIR spectroscopy identifies functional groups like carboxylic acids (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad O-H ~3200 cm⁻¹). NMR (¹H and ¹³C) confirms substitution patterns, such as the 4-hydroxyphenyl moiety (aromatic protons at δ 6.8–7.5 ppm). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography, if crystals are obtainable, provides definitive structural confirmation .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The compound is stable under dry, inert atmospheres but may degrade under prolonged exposure to moisture or light. Store in airtight containers at 2–8°C. Avoid contact with strong oxidizers or bases. Thermal decomposition above 200°C releases CO, CO₂, and nitrogen oxides, necessitating controlled heating in synthetic steps .
Advanced Research Questions
Q. How does the 4-hydroxyphenyl substituent influence the coordination chemistry of quinoline-2,4-dicarboxylic acid derivatives with lanthanide ions?
- Methodological Answer : The hydroxyl group enhances chelation by acting as an additional coordination site. In lanthanide(III) complexes, the quinoline-2,4-dicarboxylate backbone binds via carboxylate oxygen atoms, while the 4-hydroxyphenyl group may participate in hydrogen bonding or π-π stacking, affecting crystal packing and luminescence properties. Experimentally, vary pH and metal-to-ligand ratios to study coordination modes via FTIR and single-crystal XRD .
Q. How can researchers design experiments to evaluate the mast cell stabilization potential of this compound derivatives?
- Methodological Answer : Use rat peritoneal mast cells or mucosal mast cell preparations. Measure histamine release inhibition using ELISA or fluorometric assays. Assess phosphorylation of mast cell proteins (e.g., 78 kDa protein) via Western blot. Compare IC₅₀ values against reference compounds like nedocromil sodium. Structural analogs with electron-withdrawing groups on the quinoline ring may enhance activity .
Q. How can metabolic pathways of this compound be tracked in vitro, and what are the expected phase II metabolites?
- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes. Use LC-MS/MS to detect phase I metabolites (e.g., decarboxylation products) and phase II conjugates. Anticipated metabolites include sulfated (via SULT enzymes) and glucuronidated (via UGT enzymes) derivatives of the hydroxylphenyl moiety. Compare with microbial degradation pathways, which may yield 4-hydroxyphenylacetic acid or hippuric acid .
Data Contradictions and Resolution
Q. How can conflicting data on the thermal stability of quinoline-2,4-dicarboxylic acid derivatives be resolved?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 200°C vs. 210°C) may arise from impurities or varying heating rates. Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess stability. Cross-validate with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Purity should be confirmed via HPLC before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
